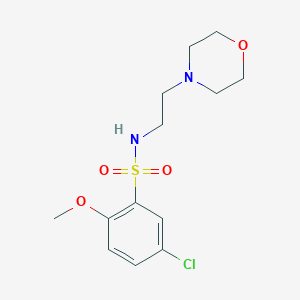

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide: is an organic compound with the molecular formula C13H19ClN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxy group, and a morpholinoethyl group attached to a benzenesulfonamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-morpholinoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloro group in 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Major Products Formed

Substitution: Formation of 5-methoxy-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide.

Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-morpholinoethyl)benzenesulfonamide.

Reduction: Formation of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenamine.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its sulfonamide group allows it to participate in various chemical reactions, making it a useful building block for developing new compounds .

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. Its mechanism of action involves forming hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity. This property is crucial for developing drugs that can modulate enzymatic functions in biological systems.

Case Study : In a study evaluating various benzenesulfonamide derivatives, this compound showed significant antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent .

Medicine

Research has explored the compound's potential in treating inflammatory diseases due to its ability to inhibit specific biological targets. Notably, it has been studied as a potential NLRP3 inflammasome inhibitor, which plays a role in various inflammatory conditions. The compound can interfere with the formation of the NLRP3 inflammasome complex, thereby limiting inflammatory responses in models of myocardial infarction .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing other compounds. Its versatility in chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Comparative Data Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for drug synthesis | Serves as a building block for complex organic molecules |

| Biology | Enzyme inhibition | Significant inhibition of sulfonamide-sensitive enzymes |

| Medicine | Anticancer agent | Demonstrated antiproliferative effects against cancer cell lines |

| Industry | Production of specialty chemicals | Used in synthesizing various compounds |

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparación Con Compuestos Similares

Similar Compounds

- 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

- 2-chloro-5-methylpyridine

- 2-chloro-4’-fluoroacetophenone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

5-Chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C12H16ClN1O3S

- Molecular Weight : 303.78 g/mol

- IUPAC Name : this compound

The compound primarily functions through the inhibition of specific enzymes and receptors involved in various biochemical pathways. Its sulfonamide structure allows it to interact with targets such as:

- Carbonic Anhydrase : Involved in maintaining acid-base balance.

- Dihydropteroate Synthase : A target for antibacterial activity.

- JAK/STAT Pathway : Potential implications in inflammatory and autoimmune diseases.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains. For instance, studies have shown:

- Inhibition of Growth : The compound demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 6.72 mg/mL and 6.63 mg/mL, respectively .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have been evaluated in vivo using carrageenan-induced edema models. Results showed:

- Reduction in Edema : The compound inhibited paw edema by approximately 89.66% at a dosage of 10 mg/kg after 3 hours .

Case Studies

- Cancer Treatment : A study evaluated the antiproliferative effects of related benzenesulfonamides on various cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cells, suggesting potential therapeutic applications in oncology .

- Inflammatory Diseases : In a model for chronic inflammatory conditions, the administration of the compound resulted in a notable decrease in inflammatory markers, indicating its potential role in treating diseases such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | Sulfonamide | Anticancer, antimicrobial |

| N-(4-sulfamoylphenyl)benzamide | Sulfonamide | Antimicrobial, anti-inflammatory |

| N-(4-chlorophenyl)benzamide | Benzamide | Moderate anticancer activity |

Research Findings

Recent studies have highlighted the versatility of sulfonamides in drug development:

- Antioxidant Activity : Compounds with similar structures were shown to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- JAK Inhibition : The compound's potential as a JAK inhibitor suggests applications in treating fibrotic disorders and other conditions associated with dysregulated JAK/STAT signaling pathways .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4S/c1-19-12-3-2-11(14)10-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDRJXSNTQBLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.